molecular formula C18H38NNaO3S B12666522 Sodium 2-(hexadecylamino)ethanesulphonate CAS No. 83721-42-0

Sodium 2-(hexadecylamino)ethanesulphonate

Cat. No.: B12666522
CAS No.: 83721-42-0
M. Wt: 371.6 g/mol
InChI Key: WSABFEUXXVJLLH-UHFFFAOYSA-M
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Description

Sodium 2-(hexadecylamino)ethanesulphonate: is a chemical compound with the molecular formula C18H38NNaO3S and a molecular weight of 371.55399 g/mol . It is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(hexadecylamino)ethanesulphonate typically involves the reaction of hexadecylamine with sodium 2-chloroethanesulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(hexadecylamino)ethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(hexadecylamino)ethanesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-(hexadecylamino)ethanesulphonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications, where it can lyse cells or solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-associated proteins .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(hexadecylamino)ethanesulphonate is unique due to its specific combination of anionic surfactant properties and the presence of a long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant action and membrane disruption .

Properties

CAS No.

83721-42-0

Molecular Formula

C18H38NNaO3S

Molecular Weight

371.6 g/mol

IUPAC Name

sodium;2-(hexadecylamino)ethanesulfonate

InChI

InChI=1S/C18H39NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-23(20,21)22;/h19H,2-18H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

WSABFEUXXVJLLH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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